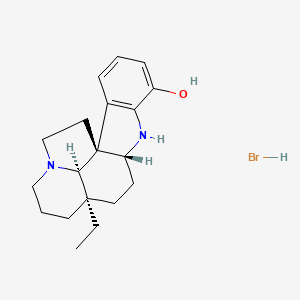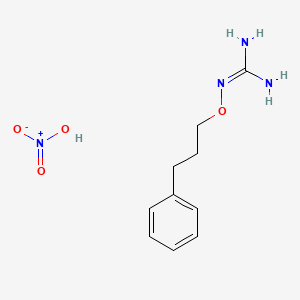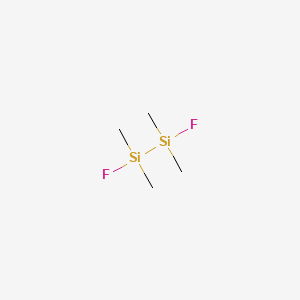![molecular formula C11H13NO2 B14751294 methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
methyl N-[2-(4-methylphenyl)ethenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is an organic compound with the molecular formula C11H13NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamate group attached to a vinyl-substituted aromatic ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[2-(4-methylphenyl)ethenyl]carbamate typically involves the reaction of 4-methylbenzaldehyde with methyl carbamate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: Methyl N-[2-(4-methylphenyl)ethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid for nitration at temperatures below 50°C.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
科学的研究の応用
Methyl N-[2-(4-methylphenyl)ethenyl]carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of methyl N-[2-(4-methylphenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved include the disruption of cell wall synthesis in microbes and interference with metabolic processes.
類似化合物との比較
- Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate
- Methyl N-[2-(4-methoxyphenyl)ethenyl]carbamate
Comparison: Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For instance, the presence of a methyl group on the aromatic ring can influence its electron density and reactivity in substitution reactions.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate |
InChI |
InChI=1S/C11H13NO2/c1-9-3-5-10(6-4-9)7-8-12-11(13)14-2/h3-8H,1-2H3,(H,12,13)/b8-7+ |
InChIキー |
KROBNZAFZBDINK-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/NC(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)C=CNC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



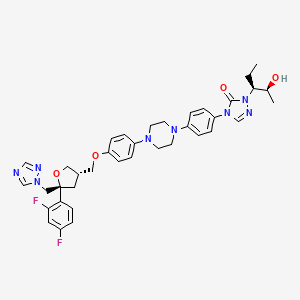
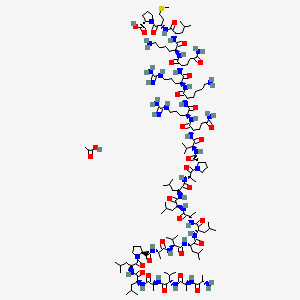
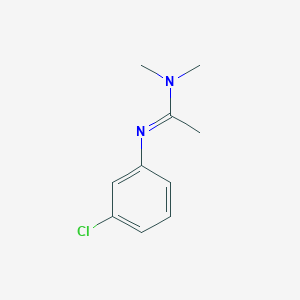
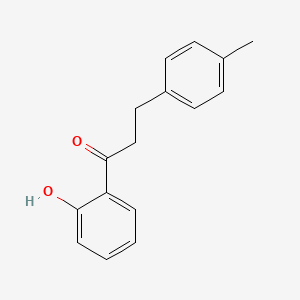
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

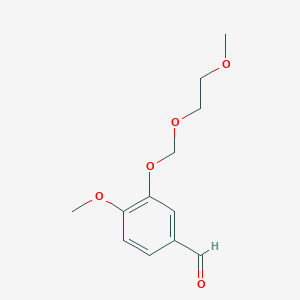
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
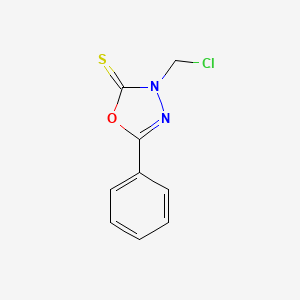
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
